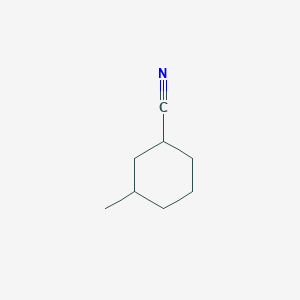

8-Ethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

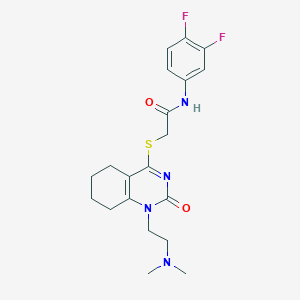

8-Ethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione is a chemical compound that is commonly referred to as EMDP. It is a purine derivative that has been extensively studied for its potential use in scientific research.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have synthesized various derivatives of purine diones, including compounds structurally related to 8-Ethylamino-1,3-dimethyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, to explore their potential biological activities. Such activities include cytotoxic effects against cancer cell lines, cardiovascular effects, and potential as inhibitors of specific enzymes or receptors relevant to diseases.

Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to purine diones, have shown potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines. Some derivatives displayed significant in vivo efficacy against colon tumors in mice (Deady et al., 2003).

Cardiovascular Activity : A series of alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-purine-2,6-diones have been synthesized and evaluated for their cardiovascular effects. Some compounds demonstrated prophylactic antiarrhythmic activity and significant hypotensive effects, indicating their potential application in cardiovascular disorders (Chłoń-Rzepa et al., 2011).

Molecular Interactions : Quantitative investigations into the intermolecular interactions present in similar purine derivatives have provided insights into their potential applications in material design due to their anisotropic distribution of interaction energies. This research could influence the development of new materials with specific electronic or structural properties (Shukla et al., 2020).

Pharmacological Evaluation : New derivatives of purine-2,6-dione with modifications at different positions have been synthesized and pharmacologically evaluated, showing potential as ligands for serotonin and dopamine receptors. This research indicates the versatility of purine derivatives in designing new therapeutic agents with potential antidepressant and anxiolytic activities (Jurczyk et al., 2004).

Analgesic Activity : Studies have also explored the analgesic and anti-inflammatory effects of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, with some compounds showing stronger activity than reference drugs. These findings highlight the potential of purine derivatives in pain management and anti-inflammatory therapies (Zygmunt et al., 2015).

Propriétés

IUPAC Name |

8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-4-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFZYBOJKXIXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331834 |

Source

|

| Record name | 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-(Ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

CAS RN |

377055-02-2 |

Source

|

| Record name | 8-(ethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)

![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)